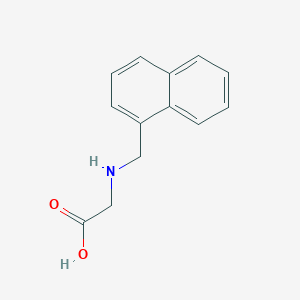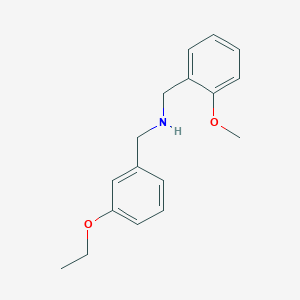![molecular formula C21H23NO2S B268136 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol](/img/structure/B268136.png)
1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol, also known as TAK-700, is a small molecule inhibitor of the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1) that is involved in the synthesis of androgens and estrogens. It was initially developed as a potential treatment for prostate cancer, but its use has also been investigated in other hormone-dependent cancers such as breast and ovarian cancer.
Mechanism of Action
1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol inhibits the enzyme CYP17A1, which is involved in the synthesis of androgens and estrogens. By blocking this enzyme, 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol reduces the levels of these hormones in the body, which can slow down the growth of hormone-dependent cancers.
Biochemical and Physiological Effects
1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has been shown to reduce the levels of androgens and estrogens in the body, which can have a number of biochemical and physiological effects. In prostate cancer patients, 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has been shown to reduce the size of tumors and to delay disease progression. In breast and ovarian cancer patients, 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has been shown to reduce the levels of estrogen, which can slow down the growth of these tumors.
Advantages and Limitations for Lab Experiments
One advantage of 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol in lab experiments is its specificity for the CYP17A1 enzyme, which allows for targeted inhibition of androgen and estrogen synthesis. However, 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has also been shown to have off-target effects on other enzymes, which can complicate its use in certain experiments. Additionally, 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has a relatively short half-life, which can limit its effectiveness in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol. One area of interest is the use of 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another area of interest is the investigation of 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol in other hormone-dependent cancers, such as endometrial or testicular cancer. Additionally, further research is needed to better understand the off-target effects of 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol and to develop strategies to minimize these effects.
Synthesis Methods
The synthesis of 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol involves several steps, starting from commercially available starting materials. The key intermediate is 4-(2-thienylmethoxy)benzylamine, which is then coupled with 1-phenyl-1-propanol to yield 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol. The overall yield of the synthesis is around 20%.
Scientific Research Applications
1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has been extensively studied in preclinical and clinical settings for its potential use in cancer therapy. In preclinical studies, 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has been shown to inhibit the growth of prostate cancer cells and to reduce the levels of androgens and estrogens in animal models. In clinical trials, 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has demonstrated efficacy in reducing serum testosterone levels in patients with prostate cancer, as well as in patients with breast and ovarian cancer.
properties
Product Name |
1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol |
|---|---|
Molecular Formula |
C21H23NO2S |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-phenyl-2-[[4-(thiophen-2-ylmethoxy)phenyl]methylamino]propan-1-ol |
InChI |
InChI=1S/C21H23NO2S/c1-16(21(23)18-6-3-2-4-7-18)22-14-17-9-11-19(12-10-17)24-15-20-8-5-13-25-20/h2-13,16,21-23H,14-15H2,1H3 |
InChI Key |
AHZFATVSQZPAEZ-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NCC2=CC=C(C=C2)OCC3=CC=CS3 |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCC2=CC=C(C=C2)OCC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine](/img/structure/B268060.png)


![2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide](/img/structure/B268063.png)
![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268068.png)

![2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)
![N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B268107.png)
![2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268117.png)

